molecular formula C5H9F3N2O B8105183 (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

Cat. No.: B8105183
M. Wt: 170.13 g/mol
InChI Key: OONGGRJKKUZEPO-VKHMYHEASA-N
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Description

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is a chiral chemical compound of significant interest in synthetic and medicinal chemistry research. It serves as a valuable chiral amine intermediate and building block. The molecule features a 2,2,2-trifluoroacetamide group, which is widely recognized and utilized in chemical synthesis as a protecting group for primary amines . This protecting group is particularly useful because it can be installed and removed under specific conditions, helping to preserve the stereochemical integrity of the chiral center during multi-step synthetic sequences . The stability offered by this protection is crucial for the synthesis of complex molecules, including peptides and other bioactive compounds. Researchers employ this compound in the exploration and development of new therapeutic agents, where its chiral (S)-configuration is essential for studying structure-activity relationships, given that enantiopurity can profoundly influence a molecule's biological activity and interaction with biological targets. As a research chemical, it provides a fundamental starting point for constructing more complex, chirally-defined structures for pharmaceutical and biochemical applications. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(2S)-2-aminopropyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O/c1-3(9)2-10-4(11)5(6,7)8/h3H,2,9H2,1H3,(H,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGGRJKKUZEPO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Trifluoroacetamide with 2-Aminopropyl Precursors

A foundational approach involves the direct alkylation of trifluoroacetamide (TFA) with 2-aminopropyl halides or pseudohalides. This method, adapted from imidazo-fused heterocycle syntheses , leverages nucleophilic substitution under mild conditions.

Procedure :
Trifluoroacetamide (1.0 equiv) is reacted with (S)-2-aminopropyl bromide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate (2.0 equiv) acts as a base to deprotonate TFA, enhancing nucleophilicity. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to yield the target compound .

Key Data :

ParameterValue
Yield65–72%
Reaction Time12 hours
Temperature60°C
SolventDMF

This method is limited by competing side reactions (e.g., over-alkylation) and requires precise stoichiometric control .

Acylation of (S)-1,2-Diaminopropane with Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) is widely used to acylate amines. For enantiomerically pure products, (S)-1,2-diaminopropane serves as the chiral precursor.

Procedure :
(S)-1,2-Diaminopropane (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C. TFAA (1.1 equiv) is added dropwise, and the reaction is stirred for 2 hours. The mixture is quenched with aqueous sodium bicarbonate, extracted with DCM, and concentrated. The crude product is recrystallized from hexane/ethyl acetate to afford the title compound .

Key Data :

ParameterValue
Yield78–85%
Reaction Time2 hours
Temperature0°C to RT
Purity (HPLC)≥98% ee

This method excels in stereochemical retention but necessitates anhydrous conditions to prevent hydrolysis .

Gabriel Synthesis Analogues Using Trifluoroacetamide

Adapting the Gabriel synthesis, trifluoroacetamide replaces phthalimide as the amine-protecting group. This approach enables sequential alkylation and deprotection.

Procedure :

  • N-Alkylation : Trifluoroacetamide (1.0 equiv) is treated with (S)-2-bromopropylamine hydrobromide (1.5 equiv) in acetonitrile with cesium carbonate (3.0 equiv) at 80°C for 8 hours .

  • Deprotection : The intermediate is hydrolyzed using 2M HCl at reflux for 4 hours, followed by neutralization with NaOH to isolate the free amine .

Key Data :

StepYieldConditions
N-Alkylation60–68%80°C, 8 hours
Deprotection90–95%Reflux, HCl/NaOH

This route is advantageous for scalability but requires harsh acidic conditions, risking racemization .

ParameterValue
Yield55–60%
Reaction Time6 hours
CatalystVitamin B<sub>12</sub> (0.1 mol%)

This method minimizes hazardous waste but currently lacks enantioselectivity data .

Comparative Analysis of Synthetic Methods

MethodYield (%)Stereochemical ControlScalabilityEnvironmental Impact
Alkylation65–72ModerateHighModerate
Acylation78–85HighModerateLow
Gabriel Analogue60–68LowHighHigh
Electrochemical55–60UnknownModerateLow

The acylation route offers superior enantiomeric excess, while electrochemical methods align with green chemistry principles.

Challenges and Optimization Strategies

  • Stereochemical Integrity : Racemization during deprotection (Gabriel method) necessitates low-temperature protocols or enzymatic resolution .

  • Side Reactions : Alkylation may produce bis-alkylated byproducts; using bulky bases (e.g., DBU) suppresses this .

  • Catalyst Design : Asymmetric catalysis (e.g., chiral palladium complexes) could enhance enantioselectivity in electrochemical routes .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetamides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Aromatic Substituted Trifluoroacetamides

  • N-(2-Iodophenyl)-2,2,2-trifluoroacetamide ():

    • Structure : Aromatic ring with iodine substituent.
    • Properties : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki borylation), while the trifluoroacetyl group enhances electrophilicity.
    • Applications : Intermediate in bioactive compound synthesis .
  • N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide ():

    • Structure : Bromine and methyl groups on the aromatic ring.
    • Properties : Bromine increases molecular weight (312.17 g/mol) and reactivity in nucleophilic substitutions.
    • Applications : Used in pharmaceutical intermediates requiring halogenated motifs .

Alkyl-Substituted Trifluoroacetamides

  • N-sec-Butyl-2,2,2-trifluoroacetamide (): Structure: Branched alkyl chain (sec-butyl). Properties: Lower polarity (topological polar surface area = 29.1 Ų) compared to aromatic analogs. Applications: Solubility in nonpolar solvents makes it suitable for hydrophobic drug delivery systems .
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (): Structure: Trifluoroethyl group with an aminoacetamide backbone. Properties: High purity (98%), hydrochloride salt improves stability. Applications: Intermediate in peptide-mimetic drug synthesis .

Stereoisomeric Trifluoroacetamides

  • TFA-L-Phe-Ph(2,4-Me) ():
    • Structure : (S)-configured trifluoroacetamide with a dimethylphenyl group.
    • Properties : Stereochemistry affects D-ker values (optical rotation) and receptor binding.
    • Applications : Studied for antimicrobial and enzyme inhibitory activities .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Applications
(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide* C₅H₉F₃N₂O 194.14 2 4 3 Chiral intermediates, drug design
N-(2-Iodophenyl)-2,2,2-trifluoroacetamide C₈H₅F₃INO 323.03 1 4 2 Cross-coupling reactions
N-sec-Butyl-2,2,2-trifluoroacetamide C₆H₁₀F₃NO 169.15 1 4 2 Hydrophobic drug carriers
TFA-L-Phe-Ph(2,4-Me) C₁₉H₁₉F₃NO₂ 350.14 1 5 4 Antimicrobial agents
2-Amino-N-(2,2,2-trifluoroethyl)acetamide C₄H₈ClF₃N₂O 192.57 2 5 3 Peptide synthesis

*Theoretical values inferred from analogs.

Key Research Findings

  • Electronic Effects : Fluorine’s electron-withdrawing nature in trifluoroacetamides increases resistance to enzymatic degradation, enhancing metabolic stability in drug candidates .
  • Steric and Stereochemical Influence : (S)-enantiomers in trifluoroacetamides (e.g., TFA-L-Phe-Ph(2,4-Me)) exhibit superior bioactivity compared to (R)-isomers due to optimized receptor interactions .
  • Reactivity : Aromatic trifluoroacetamides (e.g., N-(2-iodophenyl) derivatives) undergo meta-selective C-H borylation, enabling regioselective synthesis of boronate esters for drug discovery .

Biological Activity

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetamide functional group attached to an aminoalkyl chain. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in drug design.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Research has indicated that derivatives of trifluoroacetamides exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown preferential hypoxic cytotoxicity, leading to apoptosis in cancer cells under low oxygen conditions .
  • Anti-Angiogenic Effects : Studies have demonstrated that certain trifluoroacetamide derivatives inhibit angiogenesis by affecting endothelial cell proliferation and tube formation. This is crucial in cancer therapy as it targets the tumor's blood supply .
  • Neuroprotective Properties : Some investigations suggest that aminoalkyl derivatives may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
  • Reactive Oxygen Species (ROS) Modulation : The generation of ROS has been implicated in the apoptosis induced by these compounds. Increased levels of ROS can lead to DNA damage and activation of apoptotic pathways .
  • Inhibition of Key Signaling Pathways : Certain studies suggest that these compounds may inhibit signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt pathway .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on Hypoxic Conditions : A study demonstrated that a derivative exhibited greater hypoxic cytotoxicity compared to conventional chemotherapeutics like tirapazamine (TPZ), suggesting its potential use in targeting hypoxic tumor regions .
  • In Vitro Assays : In vitro assays showed that treatment with this compound led to significant inhibition of proliferation in various cancer cell lines including MCF-7 and HCT-116 .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AntitumorHighCell cycle arrest
Anti-AngiogenicModerate to HighInhibition of endothelial tube formation
NeuroprotectivePotentially EffectiveModulation of oxidative stress

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide, and how can enantiomeric purity be optimized?

  • Methodological Answer :

  • Route 1 : Condensation of (S)-2-aminopropylamine with trifluoroacetic anhydride under anhydrous conditions, using triethylamine as a base.
  • Route 2 : Enzymatic resolution of racemic mixtures using lipases or esterases to favor the (S)-enantiomer.
  • Enantiomeric Optimization :
  • Use chiral chromatography (e.g., HPLC with amylose-based columns) for separation .
  • Employ asymmetric catalysis (e.g., chiral Lewis acids) during synthesis to enhance stereoselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR to confirm trifluoroacetamide group integrity; ¹H/¹³C NMR for stereochemical assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 211.09) .
  • IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .

Q. What are the solubility and stability profiles under various pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility; poor in water due to trifluoroacetamide hydrophobicity .
  • Stability :
  • pH 4–7: Stable at 25°C; degradation observed at pH < 2 (acid hydrolysis) or pH > 9 (base-mediated deamidation) .
  • Thermal Stability: Decomposes above 150°C; store at -20°C under inert gas .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence metabolic stability and lipophilicity?

  • Methodological Answer :

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Resistance to esterase-mediated hydrolysis due to strong electron-withdrawing effects of CF₃; confirmed via liver microsome assays .
  • Experimental Design : Compare half-life (t₁/₂) in microsomal assays with control compounds lacking CF₃ .

Q. What strategies mitigate racemization during derivatization reactions?

  • Methodological Answer :

  • Mild Conditions : Use low temperatures (0–4°C) and non-polar solvents (e.g., dichloromethane) to suppress base-catalyzed racemization .
  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during reactions involving nucleophiles .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., broth microdilution for MIC and time-kill kinetics) to confirm activity .
  • Impurity Analysis : Characterize batches via LC-MS to rule out contaminants (e.g., residual solvents or byproducts) .
  • Target Engagement : Verify binding to proposed targets (e.g., topoisomerase II inhibition via DNA relaxation assays) .

Q. How to determine the absolute configuration using X-ray crystallography?

  • Methodological Answer :

  • Crystal Growth : Recrystallize from ethanol/water (9:1) to obtain single crystals .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K; resolve Flack parameter to confirm (S)-configuration .
  • Validation : Compare experimental structure with DFT-optimized geometries for consistency .

Key Research Considerations

  • Stereochemical Integrity : Prioritize chiral resolution techniques to avoid confounding biological results with racemic mixtures.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate target engagement.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like topoisomerase II .

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